molecular formula C8H9NO2 B13729655 (3-methylphenyl) carbamate CAS No. 33222-69-4

(3-methylphenyl) carbamate

Cat. No.: B13729655
CAS No.: 33222-69-4
M. Wt: 151.16 g/mol
InChI Key: VTONZKDPQTYHLV-UHFFFAOYSA-N
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Description

(3-methylphenyl) carbamate, also known as metolcarb, is a carbamate ester derived from carbamic acid. It is widely used as a pesticide due to its effectiveness in controlling a variety of pests. The compound is characterized by its chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-methylphenyl) carbamate can be synthesized through various methods. One common approach involves the reaction of 3-methylphenol with methyl isocyanate under controlled conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates .

Industrial Production Methods

In industrial settings, this compound is often produced through a one-pot reaction involving carbon dioxide, amines, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3-methylphenyl) carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pests . This mechanism is similar to that of other carbamate pesticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methylphenyl) carbamate is unique due to its relatively low mammalian toxicity compared to other carbamate pesticides like aldicarb. This makes it a safer option for use in homes and gardens while still being effective in agricultural settings .

Properties

CAS No.

33222-69-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(3-methylphenyl) carbamate

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

VTONZKDPQTYHLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)N

Origin of Product

United States

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